molecular formula C11H16N2 B1266048 1-(3-Methylphenyl)piperazine CAS No. 41186-03-2

1-(3-Methylphenyl)piperazine

Cat. No. B1266048
CAS RN: 41186-03-2
M. Wt: 176.26 g/mol
InChI Key: JIWHIRLNKIUYSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Methylphenyl)piperazine derivatives involves a series of chemical reactions starting from basic precursors. For instance, Kumar et al. (2017) describe a novel series of derivatives synthesized starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes. This step is followed by cyclization, Mannich’s reaction, and finally, obtaining the desired product which is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of 1-(3-Methylphenyl)piperazine derivatives has been elucidated using various spectroscopic techniques. Wang et al. (2004) synthesized a compound involving 1-(3-Methylphenyl)piperazine and characterized its molecular structure as having weak intramolecular C—H⋯N interaction, with crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction (Wang et al., 2004).

Chemical Reactions and Properties

1-(3-Methylphenyl)piperazine serves as a key intermediate in the synthesis of various compounds with potential biological activities. Its reactivity has been explored in the context of synthesizing novel derivatives, such as those described by Narendra Sharath Chandra et al. (2006), who synthesized novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives and evaluated their antimicrobial activities (Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of 1-(3-Methylphenyl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal and molecular structure analysis, as mentioned earlier, provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 1-(3-Methylphenyl)piperazine, including its reactivity with various chemical reagents, the formation of derivatives, and the influence of substituents on its chemical behavior, are foundational for synthesizing compounds with desired biological or physical properties. Studies such as those by Balaraju et al. (2019) illustrate the compound's utility in creating novel structures with potential applications in medicinal chemistry (Balaraju et al., 2019).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmaceutical Research , particularly in the area of drug delivery .

Summary of the Application

“1-(3-Methylphenyl)piperazine” is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This means it could potentially improve the absorption of orally administered macromolecular therapeutics across the intestinal epithelium into the bloodstream .

Methods of Application or Experimental Procedures

In the study, a small library of 13 derivatives of 1-phenylpiperazine, including “1-(3-Methylphenyl)piperazine”, was examined . The efficacy and cytotoxicity of these compounds were assessed in a Caco-2 model of the intestinal epithelium . Efficacy was measured using the paracellular diffusion marker calcein, as well as by immunostaining and confocal imaging of Caco-2 monolayers .

Results or Outcomes

Of the 13 derivatives, two enhanced the permeability of the fluorescent marker calcein over 100-fold . It was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine . Several potent derivatives, including “1-(3-Methylphenyl)piperazine”, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

Synthesis of Piperazines

Specific Scientific Field

The specific scientific field is Organic Chemistry , particularly in the synthesis of piperazines .

Summary of the Application

“1-(3-Methylphenyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Methods of Application or Experimental Procedures

The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results or Outcomes

The synthesis of piperazine derivatives has been successful and has led to a wide range of biologically and pharmaceutically active compounds .

Treatment of Neurological Disorders

Specific Scientific Field

The specific scientific field is Neuroscience , particularly in the treatment of neurological disorders .

Summary of the Application

“1-(3-Methylphenyl)piperazine” is used in the preparation of (2,5-Dioxopyrrolidin-L-yl) (phenyl)acetamide derivatives useful in the treatment of neurological disorders .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Synthesis of Chiral Piperazines

Specific Scientific Field

The specific scientific field is Organic Chemistry , particularly in the synthesis of chiral piperazines .

Summary of the Application

“1-(3-Methylphenyl)piperazine” is used in the synthesis of 2-substituted chiral piperazines . Chiral piperazines are important because they are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Methods of Application or Experimental Procedures

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Results or Outcomes

The synthesis of 2-substituted chiral piperazines has been successful and has led to a wide range of biologically and pharmaceutically active compounds .

Safety And Hazards

1-(3-Methylphenyl)piperazine is classified as having acute oral toxicity, skin corrosion, and serious eye damage . It is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHIRLNKIUYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194108
Record name 1-(m-Tolyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)piperazine

CAS RN

41186-03-2
Record name 1-(3-Methylphenyl)piperazine
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Record name 1-(m-Tolyl)piperazine
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Record name 41186-03-2
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Record name 1-(m-Tolyl)piperazine
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Record name 1-(m-tolyl)piperazine
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Record name 1-(M-TOLYL)PIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
P Gee, L Schep - Novel Psychoactive Substances, 2013 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 11 www.sciencedirect.com
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
M Yıldız - Journal of Molecular Structure, 2020 - Elsevier
Recently, amine substituted and halogen containing 1,4-benzoquinone molecules have attracted a significant attention because of the efficient biological activities. Thus, novel …
Number of citations: 6 www.sciencedirect.com
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
Purpose A major obstacle preventing oral administration of macromolecular therapeutics is poor absorption across the intestinal epithelium into the bloodstream. One strategy to …
Number of citations: 23 link.springer.com
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
P Gee, LJ Schep - Novel Psychoactive Substances, 2022 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 1 www.sciencedirect.com
AK Saxena, J Rao, R Chakrabarty, M Saxena… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines has been synthesized and evaluated for hypotensive activity. The QSAR studies indicate that …
Number of citations: 6 www.sciencedirect.com
B Zhu, L Meng, J Cao, W Yang… - Journal of Forensic …, 2021 - Wiley Online Library
With the rapid development of synthetic drugs, novel piperazine derivatives, as an increasingly important class of new psychoactive substances (NPS), have attracted global attention …
Number of citations: 3 onlinelibrary.wiley.com
MA Matulenko, AA Hakeem, T Kolasa… - Bioorganic & medicinal …, 2004 - Elsevier
Diaryl piperazine acetamides were identified as potent and selective dopamine D 4 receptor agonists. Our strategy is based on an amide bond reversal of an acid sensitive, dopamine D …
Number of citations: 54 www.sciencedirect.com
K Bando, K Taguchi, Y Ginoza, T Naganuma… - Nuclear medicine and …, 2001 - Elsevier
To diagnose and investigate neurodegenerative diseases affecting cholinergic neuron density, piperazine derivatives of vesamicol were synthesized and evaluated. Previously, we …
Number of citations: 20 www.sciencedirect.com

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